REACTION_CXSMILES
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[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10](=N)[O:11][CH3:12])=[N:6][C:7]=1[O:8][CH3:9].C[OH:15]>Cl>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:10]([O:11][CH3:12])=[O:15])=[N:6][C:7]=1[O:8][CH3:9]
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Name
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methyl 5-bromo-6-methoxypyridine-2-carboximidoate
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Quantity
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9.42 g
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Type
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reactant
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Smiles
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BrC=1C=CC(=NC1OC)C(OC)=N
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Name
|
|
Quantity
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66 mL
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Type
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reactant
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Smiles
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CO
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Name
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|
Quantity
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6.6 mL
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Type
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solvent
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Smiles
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Cl
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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TEMPERATURE
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Details
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under reflux for 18 hours
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Duration
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18 h
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Type
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CONCENTRATION
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Details
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The reaction was concentrated to dryness under reduced pressure
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Type
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DISSOLUTION
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Details
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The resulting solid was dissolved in dichloromethane (500 mL)
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Type
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WASH
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Details
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washed with saturated aqueous sodium bicarbonate solution (250 mL)
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Type
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EXTRACTION
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Details
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The aqueous phase was extracted with dichloromethane (200 mL)
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Type
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WASH
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Details
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the combined organics were washed with water (250 mL), with saturated aqueous sodium chloride solution (250 mL)
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Type
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DRY_WITH_MATERIAL
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Details
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dried over magnesium sulfate
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Type
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CONCENTRATION
|
Details
|
concentrated under reduced pressure
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Name
|
|
Type
|
product
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Smiles
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BrC=1C=CC(=NC1OC)C(=O)OC
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Source
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Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |